molecular formula C17H27ClN2O4 B12708586 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- CAS No. 147017-74-1

1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-

Cat. No.: B12708586
CAS No.: 147017-74-1
M. Wt: 358.9 g/mol
InChI Key: DMBFARPIKGWTSC-ZAGWXBKKSA-N
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Description

1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- is a complex organic compound with the molecular formula C17H26N2O4.ClH and a molecular weight of 358.91 . This compound is known for its unique chemical structure, which includes a benzodioxin ring and a carboximidic acid group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves multiple steps, starting with the preparation of the benzodioxin ring. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include diethylamine, ethyl chloroformate, and various catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve the desired product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(dimethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)-
  • 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, methyl ester, monohydrochloride, (E)-

Uniqueness

Compared to similar compounds, 1,4-Benzodioxin-2-carboximidic acid, 2,3-dihydro-N-(2-(diethylamino)ethoxy)-, ethyl ester, monohydrochloride, (E)- stands out due to its specific ethyl ester group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

147017-74-1

Molecular Formula

C17H27ClN2O4

Molecular Weight

358.9 g/mol

IUPAC Name

ethyl (3E)-N-[2-(diethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidate;hydrochloride

InChI

InChI=1S/C17H26N2O4.ClH/c1-4-19(5-2)11-12-22-18-17(20-6-3)16-13-21-14-9-7-8-10-15(14)23-16;/h7-10,16H,4-6,11-13H2,1-3H3;1H/b18-17+;

InChI Key

DMBFARPIKGWTSC-ZAGWXBKKSA-N

Isomeric SMILES

CCN(CC)CCO/N=C(\C1COC2=CC=CC=C2O1)/OCC.Cl

Canonical SMILES

CCN(CC)CCON=C(C1COC2=CC=CC=C2O1)OCC.Cl

Origin of Product

United States

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